molecular formula C12H11NO2 B6366043 2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine CAS No. 1261907-15-6

2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine

Cat. No.: B6366043
CAS No.: 1261907-15-6
M. Wt: 201.22 g/mol
InChI Key: VTPRGJLEORJEIJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine is a chemical compound with the molecular formula C12H11NO2. It contains a pyridine ring substituted with a hydroxyl group at the 2-position and a 4-hydroxymethylphenyl group at the 3-position. This compound is of interest due to its potential biological activity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyridine with 4-hydroxymethylbenzaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activity or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(4-methylphenyl)pyridine
  • 2-Hydroxy-3-(4-chlorophenyl)pyridine
  • 2-Hydroxy-3-(4-nitrophenyl)pyridine

Uniqueness

2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine is unique due to the presence of both hydroxyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-3-5-10(6-4-9)11-2-1-7-13-12(11)15/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPRGJLEORJEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682608
Record name 3-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-15-6
Record name 3-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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